![molecular formula C9H14O2 B1360113 Cyclohexyl acrylate CAS No. 3066-71-5](/img/structure/B1360113.png)
Cyclohexyl acrylate
Overview
Description
Cyclohexyl acrylate (CHA) is an important monomer that is widely used in industrial and scientific laboratory research . It is used for painting resins due to its high glass transition temperature (Tg) and is also used for adhesives for Tg control . CHA has a higher Tg than most other acrylates and has high compatibility with low viscosity .
Molecular Structure Analysis
The molecular formula of Cyclohexyl acrylate is C9H14O2 . It contains a total of 25 atoms, including 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .
Physical And Chemical Properties Analysis
Cyclohexyl acrylate has a molecular weight of 154.2 g/mol and a refractive index (nD20) of 1.460 . Its Tg is 15°C, and it has a viscosity of 2.5 mPa·s .
Scientific Research Applications
- Polymerization Studies CHA has been extensively studied in the context of polymerization. Researchers investigate its behavior as a monomer in different polymerization processes, such as radical polymerization, emulsion polymerization, and solution polymerization. The resulting CHA-based polymers find applications in adhesives, coatings, and other materials.
Blends with Other Polymers
Mechanism of Action
Target of Action
Cyclohexyl acrylate is primarily targeted for use in the production of coatings and paintings . It is an important monomer that is widely used in these industries .
Mode of Action
Cyclohexyl acrylate is produced by the esterification of acrylic acid with cyclohexanol in the presence of liquid acids . This process has several drawbacks, such as environmental pollution and equipment corrosion . Therefore, a more environmentally friendly approach has been developed, which involves the direct addition of acrylic acid and cyclohexene .
Biochemical Pathways
The production of cyclohexyl acrylate involves the addition esterification of acrylic acid and cyclohexene . This process is catalyzed by a variety of solid acid materials, such as zeolites, ion-exchange resins, sulfated metal oxides, and heteropolyacids . These catalysts often lead to disappointing catalytic performances due to their hybrid acid properties and low acid intensities .
Result of Action
The result of the action of cyclohexyl acrylate is the production of a monomer that can be used in the creation of coatings and paintings . The highest catalytic activity (82.8%) and selectivity (92.6%) were obtained over SBA-15-SO3H (15%), a propysulfonic acid modified mesostructured silica material . This efficient catalytic performance was attributed to the high surface area, proper mesopore texture, and presence of sulfonic acid groups in its structure .
Action Environment
The action of cyclohexyl acrylate can be influenced by environmental factors. For example, the production process can lead to environmental pollution and equipment corrosion . Therefore, it is necessary to develop a more environmentally friendly approach to produce cyclohexyl acrylate . Furthermore, cyclohexyl acrylate is a toxic substance and can pose a certain hazard to the environment, particularly to aquatic ecosystems .
Safety and Hazards
Cyclohexyl acrylate is classified as a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it . It should be used only outdoors or in a well-ventilated area .
Future Directions
The future directions in the production of Cyclohexyl acrylate involve the development of a novel catalyst that can allow efficient activity and selectivity for the addition esterification of cyclohexene with organic acids . This is due to the outstanding advantages of ordered mesoporous materials such as high specific surface area, pore volume, regular structure, and facile surface modification .
properties
IUPAC Name |
cyclohexyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWLMPSVYBVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27458-65-7 | |
Record name | 2-Propenoic acid, cyclohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27458-65-7 | |
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DSSTOX Substance ID |
DTXSID2022204 | |
Record name | Cyclohexyl acrylate | |
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Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Cyclohexyl acrylate | |
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Product Name |
Cyclohexyl acrylate | |
CAS RN |
3066-71-5 | |
Record name | Cyclohexyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexyl acrylate | |
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Record name | Cyclohexyl acrylate | |
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Record name | 2-Propenoic acid, cyclohexyl ester | |
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Record name | Cyclohexyl acrylate | |
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Record name | Cyclohexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.382 | |
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Record name | CYCLOHEXYL ACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclohexyl acrylate?
A1: Cyclohexyl acrylate has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol. []
Q2: What spectroscopic data is available for characterizing cyclohexyl acrylate?
A2: Researchers commonly employ various spectroscopic techniques to characterize cyclohexyl acrylate, including Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR spectroscopy. These techniques provide insights into the compound's functional groups and structural arrangements. [, , , ]
Q3: How does cyclohexyl acrylate behave in polymer blends?
A3: Studies have investigated cyclohexyl acrylate's behavior in polymer blends, examining aspects such as miscibility, thermal properties, and interfacial characteristics. For instance, it exhibits partial miscibility with polystyrene, displaying a reversible lower critical solution temperature. [, ] Additionally, research has focused on blends with poly(bromostyrene) isomers, determining thermodynamic properties like the Flory-Huggins interaction parameter. [, ]
Q4: How does cyclohexyl acrylate influence the properties of UV-curable coatings?
A4: Incorporating cyclohexyl acrylate as a monomer in UV-curable urethane acrylate composite coatings significantly affects the cured film's viscosity, mechanical properties (hardness, flexibility, elasticity modulus), surface gloss, and adhesion. []
Q5: How does cyclohexyl acrylate behave during radical polymerization?
A5: Cyclohexyl acrylate readily undergoes radical polymerization. Studies have explored the influence of solvents and complexing agents like methylated β-cyclodextrin on the polymerization kinetics. [, ] The polymerization process can be affected by factors such as the presence of zinc chloride, which has been shown to increase the propagation rate coefficient (kp). []
Q6: Can cyclohexyl acrylate be copolymerized with other monomers?
A6: Yes, cyclohexyl acrylate can be copolymerized with various monomers, including styrene, acrylonitrile, methyl acrylate, and vinyl acetate. These copolymerization reactions offer tunable properties depending on the monomer ratios and reaction conditions. Researchers have determined reactivity ratios for different monomer pairs, providing valuable insights into copolymerization behavior. [, , , , ]
Q7: What is the role of cyclohexyl acrylate in macromonomer synthesis?
A7: Cyclohexyl acrylate is utilized in macromonomer synthesis, often employing addition-fragmentation chain transfer (AFCT) agents. This method allows for the controlled introduction of unsaturated end groups, enabling further polymerization or modification. The choice of AFCT agent and reaction conditions significantly influence the macromonomer's molecular weight and functionality. [, ]
Q8: What are some applications of cyclohexyl acrylate in materials science?
A8: Cyclohexyl acrylate finds applications in diverse materials, including water-based resin dispersions for coatings, cement composites for enhanced durability, and pervaporation membranes for separating aqueous organic solvents. [, , ] Its inclusion in these materials aims to improve properties such as weatherability, flexibility, oil absorption, and selectivity.
Q9: How is cyclohexyl acrylate utilized in the production of microspheres?
A9: Cyclohexyl acrylate plays a crucial role in producing crosslinked poly(meth)acrylate microspheres with controlled morphologies and swelling properties. Techniques like SPG emulsification enable the formation of uniform droplets containing cyclohexyl acrylate and other monomers, which are subsequently polymerized. The resulting microspheres find applications in areas like solvent absorption. [, ]
Q10: Are there any applications of cyclohexyl acrylate in heterogeneous catalysis?
A10: Research has explored the use of cyclohexyl acrylate in the development of macrocellular Pd@ionic liquid@organo-Si(HIPE) heterogeneous catalysts. These catalysts show promise for Heck coupling reactions, offering advantages such as low palladium leaching and ease of product separation. []
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